molecular formula C20H25ClN4O2S B11268482 3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(cyclohexylsulfonyl)pyridazine

Cat. No.: B11268482
M. Wt: 421.0 g/mol
InChI Key: DIPVBHMVTQTAHQ-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(cyclohexanesulfonyl)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a pyridazine ring substituted with a cyclohexanesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(cyclohexanesulfonyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the reaction of 3,6-dichloropyridazine with 1-(3-chlorophenyl)piperazine in the presence of a suitable solvent such as ethanol, under reflux conditions . The cyclohexanesulfonyl group is then introduced through a sulfonylation reaction using cyclohexanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(cyclohexanesulfonyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(cyclohexanesulfonyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(cyclohexanesulfonyl)pyridazine involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin or serotonergic agonists . This interaction can modulate neurotransmitter levels and influence various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(cyclohexanesulfonyl)pyridazine is unique due to the presence of the cyclohexanesulfonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.

Properties

Molecular Formula

C20H25ClN4O2S

Molecular Weight

421.0 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-6-cyclohexylsulfonylpyridazine

InChI

InChI=1S/C20H25ClN4O2S/c21-16-5-4-6-17(15-16)24-11-13-25(14-12-24)19-9-10-20(23-22-19)28(26,27)18-7-2-1-3-8-18/h4-6,9-10,15,18H,1-3,7-8,11-14H2

InChI Key

DIPVBHMVTQTAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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